Cas no 2408963-22-2 ((2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate)

(2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate is a fluorinated phenyl ester derivative featuring a polyether glycol side chain. This compound combines the reactivity of a tetrafluorophenyl ester with the solubility-enhancing properties of an oligoethylene glycol moiety, making it useful in conjugation chemistry and polymer synthesis. The tetrafluorophenyl group enhances electrophilicity, facilitating efficient acylation reactions under mild conditions, while the hydrophilic ethylene glycol chain improves compatibility with polar solvents and biomolecules. Its structural design allows for selective modifications in peptide coupling, surface functionalization, and controlled-release applications. The compound is particularly valued for its balance of reactivity and solubility, offering versatility in synthetic and materials chemistry.
(2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate structure
2408963-22-2 structure
商品名:(2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate
CAS番号:2408963-22-2
MF:C16H20F4O7
メガワット:400.31941986084
CID:5464315

(2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate 化学的及び物理的性質

名前と識別子

    • (2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate
    • Z3952531103
    • インチ: 1S/C16H20F4O7/c17-11-9-12(18)15(20)16(14(11)19)27-13(22)10-26-8-7-25-6-5-24-4-3-23-2-1-21/h9,21H,1-8,10H2
    • InChIKey: IAQZNFCJUWXAIR-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=CC(=C(C=1OC(COCCOCCOCCOCCO)=O)F)F)F

計算された属性

  • せいみつぶんしりょう: 400.11451562 g/mol
  • どういたいしつりょう: 400.11451562 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 11
  • 重原子数: 27
  • 回転可能化学結合数: 15
  • 複雑さ: 391
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.4
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • ぶんしりょう: 400.32

(2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7504598-5.0g
2,3,5,6-tetrafluorophenyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate
2408963-22-2 95.0%
5.0g
$2650.0 2025-03-10
Enamine
EN300-7504598-2.5g
2,3,5,6-tetrafluorophenyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate
2408963-22-2 95.0%
2.5g
$1791.0 2025-03-10
Enamine
EN300-7504598-0.1g
2,3,5,6-tetrafluorophenyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate
2408963-22-2 95.0%
0.1g
$317.0 2025-03-10
Enamine
EN300-7504598-10.0g
2,3,5,6-tetrafluorophenyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate
2408963-22-2 95.0%
10.0g
$3929.0 2025-03-10
1PlusChem
1P028TI3-5g
2,3,5,6-tetrafluorophenyl14-hydroxy-3,6,9,12-tetraoxatetradecanoate
2408963-22-2 95%
5g
$3338.00 2023-12-18
1PlusChem
1P028TI3-50mg
2,3,5,6-tetrafluorophenyl14-hydroxy-3,6,9,12-tetraoxatetradecanoate
2408963-22-2 95%
50mg
$315.00 2024-05-22
1PlusChem
1P028TI3-250mg
2,3,5,6-tetrafluorophenyl14-hydroxy-3,6,9,12-tetraoxatetradecanoate
2408963-22-2 95%
250mg
$621.00 2024-05-22
Enamine
EN300-7504598-0.25g
2,3,5,6-tetrafluorophenyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate
2408963-22-2 95.0%
0.25g
$452.0 2025-03-10
Enamine
EN300-7504598-0.05g
2,3,5,6-tetrafluorophenyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate
2408963-22-2 95.0%
0.05g
$212.0 2025-03-10
Enamine
EN300-7504598-1.0g
2,3,5,6-tetrafluorophenyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate
2408963-22-2 95.0%
1.0g
$914.0 2025-03-10

(2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate 関連文献

(2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetateに関する追加情報

Introducing (2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate (CAS No. 2408963-22-2): A Compound with Promising Applications in Modern Chemical Biology

CAS No. 2408963-22-2 refers to a specialized organic compound known as (2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate. This compound has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and molecular research. The presence of multiple fluoro substituents and a highly functionalized polyether side chain makes this molecule a versatile tool for scientists exploring novel biochemical pathways and therapeutic interventions.

The fluoro-substituted aromatic ring in this compound plays a crucial role in modulating its biological activity. Fluorine atoms are known to influence the electronic properties of molecules, often enhancing their metabolic stability and binding affinity to biological targets. In particular, the tetrafluorophenyl group (C₆H₂F₄) contributes to the compound's lipophilicity and interaction with specific enzymes or receptors. This feature is particularly valuable in the development of small-molecule inhibitors or probes designed to study enzyme kinetics and signaling pathways.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of such complex molecules with greater accuracy. Studies have shown that the polyether side chain, extending from the acetate moiety, can serve as a scaffold for designing molecules with tailored solubility and bioavailability. The multiple ethoxy groups introduce hydrophilic regions, which can improve water solubility while maintaining the overall lipophilicity required for membrane permeability. This balance is critical for compounds intended for in vivo applications.

In the realm of drug discovery, (2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate has been explored as a potential intermediate in the synthesis of novel therapeutic agents. Its structural motif resembles that of certain bioactive compounds known to interact with proteins involved in inflammation, cancer metabolism, and neurodegenerative diseases. For instance, fluorinated aromatic compounds have been widely studied for their role in modulating kinase activity, which is a key mechanism in many diseases.

One of the most compelling aspects of this compound is its potential as a biochemical probe. Researchers can use it to investigate how modifications at specific positions—such as the hydroxyl group or the acetate terminus—affect biological activity. This level of molecular customization allows scientists to fine-tune interactions with target proteins or enzymes, providing insights into structure-activity relationships (SAR). Such information is invaluable for optimizing lead compounds during drug development pipelines.

The synthesis of (2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate presents unique challenges due to its complex architecture. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and automated purification systems have enabled chemists to construct intricate structures with high precision. These advancements not only improve yield but also enhance scalability for industrial applications.

From a broader perspective, this compound exemplifies the intersection of organic chemistry and biochemistry in addressing complex biological questions. The integration of fluorine chemistry with polyether-based scaffolds opens new avenues for developing innovative therapeutics. As research continues to uncover the mechanisms underlying various diseases, compounds like this one will play an increasingly important role in both academic research and pharmaceutical development.

The future prospects for (CAS No. 2408963-22-2) are promising, particularly as computational tools become more sophisticated and experimental techniques evolve. By leveraging machine learning algorithms to predict molecular properties and high-throughput screening platforms to test biological activity, researchers can accelerate the discovery process significantly. This compound serves as a testament to how strategic molecular design can yield powerful tools for advancing scientific understanding and therapeutic innovation.

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